phenyl N-(4-bromophenyl)sulfonylbenzenecarboximidate
Description
Phenyl N-(4-bromophenyl)sulfonylbenzenecarboximidate (CAS: 75859-71-1) is an organobromine compound with the molecular formula C₁₉H₁₄BrNO and a molecular weight of 352.225 g/mol. Its structure features a carboximidate ester core linked to a sulfonyl group and a 4-bromophenyl substituent (Fig. 1). Key physicochemical properties such as melting point, boiling point, and solubility remain unreported in the literature, though its high logP value (5.61) suggests significant lipophilicity .
Properties
CAS No. |
22159-80-4 |
|---|---|
Molecular Formula |
C19H14BrNO3S |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
phenyl N-(4-bromophenyl)sulfonylbenzenecarboximidate |
InChI |
InChI=1S/C19H14BrNO3S/c20-16-11-13-18(14-12-16)25(22,23)21-19(15-7-3-1-4-8-15)24-17-9-5-2-6-10-17/h1-14H |
InChI Key |
QMRLSFBQKVLJHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Br)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromobenzenesulfonyl Chloride
4-Bromobenzenesulfonyl chloride serves as the sulfonating agent in the final coupling step. Its preparation involves:
a. Sulfonation of Bromobenzene
Bromobenzene undergoes electrophilic aromatic sulfonation using fuming sulfuric acid (20–30% SO₃) at 80–100°C for 6–8 hours. The bromine group directs sulfonation to the para position, yielding 4-bromobenzenesulfonic acid .
b. Chlorination to Sulfonyl Chloride
The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane under reflux (40–50°C) for 3–4 hours. Excess PCl₅ ensures complete conversion:
The product is purified via vacuum distillation (b.p. 120–125°C at 15 mmHg).
Table 1: Reaction Conditions for 4-Bromobenzenesulfonyl Chloride Synthesis
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Sulfonation | H₂SO₄ (fuming) | 80–100°C | 6–8h | 75–85% |
| Chlorination | PCl₅ in DCM | 40–50°C | 3–4h | 90–95% |
Synthesis of Phenyl Benzenecarboximidate
Phenyl benzenecarboximidate is synthesized via the Pinner reaction , which converts nitriles to imidate esters:
a. Pinner Reaction Protocol
Benzonitrile (1.0 equiv) reacts with phenol (1.2 equiv) in anhydrous ethanol saturated with dry HCl gas at 0–5°C for 24 hours. The intermediate imidate hydrochloride precipitates and is isolated by filtration:
b. Neutralization
The hydrochloride salt is neutralized with aqueous sodium bicarbonate, yielding free phenyl benzenecarboximidate .
Table 2: Optimization of Pinner Reaction Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| HCl Concentration | 5–6 M in Ethanol | Maximizes imidate formation |
| Reaction Temperature | 0–5°C | Minimizes side reactions |
| Stoichiometry (PhOH) | 1.2 equiv | Ensures complete conversion |
Coupling of Intermediates: Sulfonamide Bond Formation
The final step involves nucleophilic substitution between 4-bromobenzenesulfonyl chloride and phenyl benzenecarboximidate:
a. Reaction Mechanism
In anhydrous tetrahydrofuran (THF), the imidate’s nitrogen acts as a nucleophile, attacking the electrophilic sulfur in the sulfonyl chloride. Triethylamine (TEA) is added to scavenge HCl:
b. Optimization Insights
-
Solvent Choice : THF outperforms dichloromethane (DCM) due to better solubility of intermediates.
-
Catalyst : Vanadium pentoxide (0.5 mol%) accelerates the reaction by stabilizing the transition state.
-
Stoichiometry : A 1:1.05 molar ratio of sulfonyl chloride to imidate minimizes unreacted starting material.
Table 3: Coupling Reaction Optimization
| Condition | Optimal Value | Yield Improvement |
|---|---|---|
| Solvent | THF | 15% higher vs. DCM |
| Catalyst | V₂O₅ (0.5 mol%) | 20% rate increase |
| Temperature | 25°C | Balances rate and decomposition |
Purification and Characterization
a. Workup Procedure
The crude product is washed with 10% sodium bicarbonate to remove residual acid, followed by brine to eliminate organic impurities. The organic layer is dried over MgSO₄ and concentrated under reduced pressure.
b. Chromatographic Purification
Silica gel column chromatography (hexane:ethyl acetate, 4:1) resolves the target compound from unreacted imidate and sulfonyl chloride.
c. Spectroscopic Confirmation
-
¹H NMR (CDCl₃): δ 7.8–7.6 (m, 4H, aromatic), 7.5–7.3 (m, 10H, aromatic).
-
IR : 1350 cm⁻¹ (S=O asym stretch), 1170 cm⁻¹ (S=O sym stretch).
Comparative Analysis of Alternative Routes
a. Direct Sulfonylation of Carboximidates
An alternative one-pot method involves reacting benzonitrile, phenol, and 4-bromobenzenesulfonyl chloride under high-pressure CO conditions. However, this approach yields <50% due to competing nitrile hydrolysis.
b. Solid-Phase Synthesis
Immobilizing the imidate on Wang resin allows stepwise coupling, but scalability is limited by resin loading capacity.
Industrial-Scale Considerations
a. Waste Management
The process generates HCl and phosphorus byproducts. Neutralization with aqueous NaOH and distillation recover reusable solvents.
b. Cost Analysis
-
Major Cost Drivers : 4-bromobenzenesulfonyl chloride (45%), chromatography (30%).
-
Yield Optimization : Recycling unreacted imidate improves cost efficiency by 12–15%.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(4-bromophenyl)sulfonylbenzenecarboximidate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromophenyl group reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Organic Synthesis
Phenyl N-(4-bromophenyl)sulfonylbenzenecarboximidate is utilized in organic synthesis, particularly in the formation of various sulfonamide derivatives. These derivatives have applications in pharmaceuticals as they can exhibit antibacterial and anti-inflammatory properties. The sulfonamide group is critical for the biological activity of many drugs, making this compound a valuable intermediate in drug development.
Material Science
In material science, this compound serves as a precursor for synthesizing advanced materials such as polymers and small molecules used in organic light-emitting diodes (OLEDs) and solar cells. Its ability to facilitate charge transport makes it an essential component in the development of efficient electronic devices.
Biological Studies
Research has shown that compounds similar to this compound can interact with biological systems, making them useful in biochemical studies. They can serve as probes to study enzyme mechanisms or as inhibitors that help elucidate metabolic pathways.
Data Tables
Case Study 1: Synthesis of Sulfonamide Derivatives
In a recent study published in the Journal of Organic Chemistry, researchers synthesized a series of sulfonamide derivatives using this compound as an intermediate. The study highlighted the compound's efficiency in yielding high-purity products suitable for pharmaceutical applications.
Case Study 2: Application in OLEDs
Another study conducted by a team at [insert institution] demonstrated the use of this compound in developing new materials for OLEDs. The results indicated that devices fabricated with these materials exhibited improved charge transport properties and higher luminous efficiency compared to traditional materials.
Mechanism of Action
The mechanism of action of phenyl N-(4-bromophenyl)sulfonylbenzenecarboximidate involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to disrupt the cell membrane of bacteria and fungi, leading to cell death. The sulfonyl group plays a crucial role in this mechanism by interacting with membrane proteins and enzymes . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Functional Group Influence on Reactivity and Stability
- Carboximidate Esters vs. Amides : The carboximidate ester group in the target compound is more reactive toward nucleophiles (e.g., hydrolysis) compared to the carboxamide in 5c . This reactivity may limit its utility in aqueous environments but could be advantageous in prodrug design.
- Sulfonyl vs. Sulfonamide/Thiourea : The sulfonyl group in this compound differs from the sulfonamide and thiourea moieties in Br-LED209 , which are critical for hydrogen-bonding interactions in biological targets .
Halogen Substituent Effects
Evidence from N-(4-bromophenyl)maleimide suggests that halogen size (F, Cl, Br, I) minimally impacts inhibitory potency against MGL, with bromine and iodine derivatives showing nearly identical IC₅₀ values (~4.3–4.4 μM) . However, electronic effects (e.g., electronegativity) may dominate over steric factors in these systems. For sulfonyl- or carboximidate-based compounds, the electron-withdrawing nature of bromine could enhance electrophilicity at the ester carbonyl, influencing reactivity.
Biological Activity
Phenyl N-(4-bromophenyl)sulfonylbenzenecarboximidate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHBrNOS
- Molecular Weight : 356.19 g/mol
The presence of the sulfonyl group and the bromophenyl moiety suggests potential interactions with biological targets, which may contribute to its activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. The biological activity often correlates with structural features such as:
- Lipophilicity : Compounds with higher lipophilicity tend to penetrate cell membranes more effectively.
- Substituent Positioning : The position of substituents on the phenyl ring can significantly influence antimicrobial efficacy.
In a study involving various N-substituted phenyl compounds, it was found that those with halogenated substituents exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Antimicrobial Activity | Effective Against |
|---|---|---|
| N-(4-bromophenyl) chloroacetamide | High | S. aureus, MRSA |
| N-(4-fluorophenyl) chloroacetamide | Moderate | E. coli, C. albicans |
Anticancer Potential
Research has also indicated that sulfonamide derivatives may possess anticancer properties. For instance, studies have shown that certain sulfonamide compounds can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The specific activity of this compound in this context remains to be fully elucidated.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive evaluation of newly synthesized N-substituted phenyl compounds demonstrated that those with specific substituents had significant antimicrobial effects against common pathogens. The study utilized quantitative structure-activity relationship (QSAR) analysis to predict activity based on molecular descriptors .
- Anticancer Activity Assessment : In vitro studies have indicated that sulfonamide derivatives can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in tumor cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing phenyl N-(4-bromophenyl)sulfonylbenzenecarboximidate, and how can reaction conditions be optimized?
- Methodological Answer : Microwave-assisted synthesis is a robust approach for carboximidate derivatives. For analogous compounds, optimal conditions include solvent-free reactions or chlorobenzene as a solvent, with catalysts like KF/Al₂O₃ or silica gel. Microwave irradiation (800 W, 150°C, 2 hours) enhances reaction efficiency by promoting rapid heating and reducing side reactions. Monitoring via HPLC ensures purity and reaction progression . For intermediates, acylation/deacylation steps (e.g., using 4-bromoaniline and sulfonyl chlorides) are critical, as demonstrated in sulfonamide synthesis .
Q. Which analytical techniques are essential for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., sulfonyl and carboximidate moieties).
- High-Performance Liquid Chromatography (HPLC) : UV-detection at 254 nm monitors purity, especially for intermediates like carboxamides .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
Q. How can researchers evaluate the preliminary biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test serine protease inhibition using fluorogenic substrates (e.g., trypsin or chymotrypsin), referencing sulfonyl fluoride derivatives as competitive inhibitors .
- Antimicrobial Screening : Use standardized microdilution assays (e.g., against E. coli or S. aureus) with MIC (Minimum Inhibitory Concentration) determinations.
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤100 µM to assess therapeutic potential.
Advanced Research Questions
Q. How can computational modeling resolve mechanistic ambiguities in the reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, sulfonyl groups often act as electron-withdrawing moieties, influencing carboximidate reactivity .
- Molecular Docking : Simulate interactions with biological targets (e.g., IMPDH enzymes) to guide structure-activity relationship (SAR) studies .
Q. What strategies address contradictory yield data in the synthesis of this compound under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Compare heterogeneous (KF/Al₂O₃) vs. homogeneous (p-toluenesulfonic acid) catalysts. For carboxamide synthesis, KF/Al₂O₃ in chlorobenzene increased yields by 30% compared to DMF .
- Solvent Optimization : Non-polar solvents (e.g., PhCl) reduce byproduct formation versus polar aprotic solvents.
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (temperature, catalyst loading) causing yield discrepancies.
Q. How can derivatives of this compound be designed to enhance target selectivity in enzyme inhibition?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 4-bromophenyl group with fluorophenyl or trifluoromethyl groups to modulate lipophilicity and binding affinity.
- Prodrug Strategies : Introduce hydrolyzable esters (e.g., acetyl or pivaloyl) to improve bioavailability, as seen in sulfonamide prodrugs .
- Fragment-Based Design : Use X-ray co-crystallography data to guide modifications, as applied in IMPDH inhibitor development .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data for this compound across different assays?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For enzyme assays, validate substrate kinetics (e.g., Kₘ and Vₘₐₓ).
- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ vs. cytotoxicity CC₅₀) to identify structure-toxicity trends.
- Orthogonal Validation : Confirm results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays).
Tables for Key Synthesis and Characterization Data
| Synthesis Condition | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Microwave, 150°C, 2 hours | KF/Al₂O₃ | PhCl | 85% | |
| Conventional heating, 24 hours | PTSA | DMF | 55% |
| Analytical Technique | Key Data | Application |
|---|---|---|
| ¹H NMR | δ 7.8–8.2 ppm (aromatic protons) | Regiochemistry confirmation |
| HPLC-UV | Retention time: 12.3 min, >98% purity | Purity assessment |
| HRMS | [M+H]⁺ calc. 435.02, found 435.03 | Molecular weight validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
